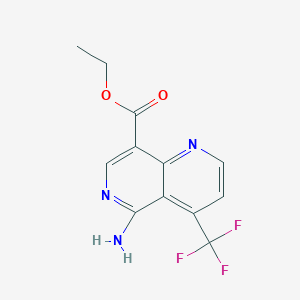

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and is functionalized with an amino group, a trifluoromethyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in the presence of a catalyst such as acetic acid can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Potential as a Pharmaceutical Agent

This compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. It has been studied for its inhibitory effects on various enzymes and receptors, including phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. The trifluoromethyl group is often associated with enhanced potency and selectivity in biological assays. The compound's biological activities suggest it could be explored for treating conditions related to cardiovascular diseases, cancer, and other disorders influenced by phosphodiesterase activity. Additionally, its unique structure may provide avenues for developing novel therapeutic agents with improved efficacy and reduced side effects.

Medicinal Chemistry

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development.

Derivatives and Analogues

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group enhances potency | Potential phosphodiesterase inhibitor |

| Ethyl 5-amino-1,6-naphthyridine-8-carboxylate | No trifluoromethyl group | Similar activity but lower potency |

| 5-Amino-4-methyl-1,6-naphthyridine-8-carboxylic acid | Methyl group instead of trifluoromethyl group | Comparable activity but different solubility |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar amino-functionalized heterocyclic core and are known for their pharmacological properties.

Pyrazolo-annulated pyridines: These compounds also feature fused nitrogen-containing rings and exhibit a range of biological activities.

Uniqueness

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in anticancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the condensation of substituted 2-aminopyridines with appropriate carboxylic acid derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The following table summarizes key synthetic routes:

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Gould-Jacobs Reaction | 6-substituted-2-aminopyridine + diethyl ethoxymethylenemalonate | Thermal cyclization at 250°C | High |

| Knorr Reaction | 6-substituted-2-aminopyridine + β-keto esters | Acid catalyzed thermal cyclization | Moderate |

Anticancer Properties

This compound exhibits notable anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies have reported an IC50 value of approximately 11 µM against certain cancer cell lines, suggesting a potent cytotoxic effect compared to established chemotherapeutics like 5-fluorouracil .

- Apoptosis Induction : The compound has been shown to stimulate caspase 3/7 activities, leading to programmed cell death in cancer cells.

- Anti-Angiogenic Effects : It interferes with angiogenesis, which is crucial for tumor growth and metastasis.

- Telomerase Inhibition : The compound binds to telomeric DNA sequences, inhibiting telomerase activity that is often upregulated in cancer cells .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells . The following table summarizes its anti-inflammatory effects:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70% | 100 |

| IL-6 | 65% | 100 |

| NO | 75% | 100 |

Case Studies

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing its ability to significantly reduce cell viability and induce apoptosis through caspase activation.

- Microglial Cell Model : In a model using BV2 cells, this compound was found to suppress ROS generation and inhibit the TLR4/MyD88/NF-κB signaling pathway, showcasing its potential as an anti-inflammatory agent .

Properties

Molecular Formula |

C12H10F3N3O2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate |

InChI |

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)6-5-18-10(16)8-7(12(13,14)15)3-4-17-9(6)8/h3-5H,2H2,1H3,(H2,16,18) |

InChI Key |

PNHZKAJWWCVPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C2=C(C=CN=C12)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.